molecular formula C21H30N4O B5503672 N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide

N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B5503672
M. Wt: 354.5 g/mol
InChI Key: IEYUZGIETXKZJQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a compound with a pyrazole core, which is a common feature in various synthetic compounds with potential bioactive properties. The pyrazole ring system is a bioisosteric replacement for an indazole ring, often found in synthetic cannabinoids and other research chemicals (McLaughlin et al., 2016).

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves multi-step chemical processes, including nucleophilic substitution reactions and cyclization techniques. For instance, the synthesis of related compounds, such as 3,5-AB-CHMFUPPYCA, demonstrates the complexity and specificity of synthesizing such chemicals, highlighting the importance of accurate identification and characterization (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be extensively characterized through chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. These analytical techniques provide detailed insights into the compound's molecular geometry, electronic structure, and intra/intermolecular interactions (McLaughlin et al., 2016).

Chemical Reactions and Properties

The chemical behavior of pyrazole derivatives, including reactivity and potential chemical transformations, can be influenced by the pyrazole core and the substituents attached to it. For example, the reactivity with cyclohexylamine and the formation of various products through reactions with different aryl substituents demonstrate the compound's versatile chemistry (Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of this compound, can be inferred from similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in research (Hassan et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards other chemicals, are determined by the functional groups present in the molecule. Studies on related pyrazole derivatives offer insights into the potential chemical interactions and transformations that this compound might undergo (Hassan et al., 2014).

Scientific Research Applications

Synthesis and Characterization

N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a compound of interest in the field of synthetic chemistry. McLaughlin et al. (2016) describe the synthesis and characterization of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which was mislabeled as a different compound by a vendor. This research highlights the importance of accurate identification and characterization in the synthesis of complex chemicals (McLaughlin et al., 2016).

Metabolic Studies

A study by Franz et al. (2017) investigated the in vitro metabolism of a similar synthetic cannabinoid, 3,5-AB-CHMFUPPYCA, and its regioisomer. They explored the metabolic patterns and identified potential targets for urine analysis, providing insights into the metabolism of such compounds (Franz et al., 2017).

Cytotoxicity and Antimicrobial Applications

Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, testing them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to understanding the potential therapeutic applications of pyrazole derivatives (Hassan et al., 2014).

In another study, Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating moderate antifungal activities, which is significant for developing new antifungal agents (Wu et al., 2012).

properties

IUPAC Name

N-cyclohexyl-2-methyl-5-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-16(2)13-18-14-20(24(3)23-18)21(26)25(19-10-5-4-6-11-19)15-17-9-7-8-12-22-17/h7-9,12,14,16,19H,4-6,10-11,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUZGIETXKZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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